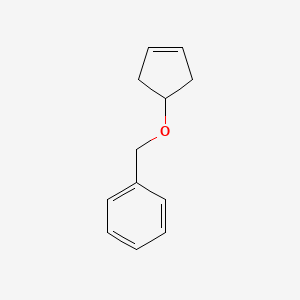

((Cyclopent-3-EN-1-yloxy)methyl)benzene

Description

((Cyclopent-3-EN-1-yloxy)methyl)benzene: is an organic compound with the molecular formula C12H14O It is characterized by a cyclopentene ring attached to a benzene ring through a methylene bridge

Properties

IUPAC Name |

cyclopent-3-en-1-yloxymethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSJNMIPGGUJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene typically involves the reaction of cyclopent-3-en-1-ol with benzyl bromide in the presence of a base. One common method is as follows:

- Dissolve cyclopent-3-en-1-ol in tetrahydrofuran (THF).

- Add sodium hydride (NaH) to the solution at 0°C and stir for 30 minutes.

- Add benzyl bromide (BnBr) dropwise to the reaction mixture.

- Allow the reaction to proceed at room temperature until completion .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: ((Cyclopent-3-EN-1-yloxy)methyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

Oxidation: Formation of cyclopent-3-en-1-one or benzoic acid derivatives.

Reduction: Formation of ((Cyclopent-3-EN-1-yloxy)methyl)cyclopentane.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates

((Cyclopent-3-EN-1-yloxy)methyl)benzene serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the production of more complex molecules. Key reactions include:

- Oxidation : This compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : The cyclopentene ring can be reduced to form cyclopentane derivatives through hydrogenation processes.

- Electrophilic Aromatic Substitution : The benzene moiety can participate in substitution reactions, leading to diverse substituted derivatives.

Biological Applications

Enzyme Studies

((Cyclopent-3-EN-1-yloxy)methyl)benzene is utilized in biological research to investigate enzyme-catalyzed reactions. Its structural features make it a suitable probe for studying biological pathways involving cyclopentene derivatives, enabling researchers to explore enzyme mechanisms and interactions.

Drug Development

Research indicates potential applications in medicinal chemistry, particularly as a precursor for designing novel therapeutic agents. The compound's unique structure may facilitate the development of drugs targeting specific biological activities, including anti-inflammatory and anticancer properties.

Industrial Applications

Specialty Chemicals Production

In industrial settings, ((Cyclopent-3-EN-1-yloxy)methyl)benzene can be employed in the synthesis of specialty chemicals. Its reactivity and ability to serve as a building block for more complex organic compounds make it valuable for producing various chemical products used in different sectors.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of ((Cyclopent-3-EN-1-yloxy)methyl)benzene with specific enzymes involved in metabolic pathways. The results demonstrated that this compound could act as an effective inhibitor or modulator of enzyme activity, providing insights into its potential therapeutic uses.

Case Study 2: Drug Development

In drug discovery research, ((Cyclopent-3-EN-1-yloxy)methyl)benzene was explored as a scaffold for synthesizing new anticancer agents. Researchers reported promising results regarding its efficacy against various cancer cell lines, indicating its potential role as a lead compound in developing new cancer therapies.

Mechanism of Action

The mechanism by which ((Cyclopent-3-EN-1-yloxy)methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would vary based on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Cyclopent-3-en-1-ol: A precursor in the synthesis of ((Cyclopent-3-EN-1-yloxy)methyl)benzene.

Benzyl bromide: Used in the synthesis process as a reactant.

Cyclopent-3-en-1-one: An oxidation product of ((Cyclopent-3-EN-1-yloxy)methyl)benzene.

Uniqueness: ((Cyclopent-3-EN-1-yloxy)methyl)benzene is unique due to its combination of a cyclopentene ring and a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable in various research and industrial applications .

Biological Activity

The compound ((Cyclopent-3-EN-1-yloxy)methyl)benzene , also referred to as a cyclopentene derivative, is of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Structure : The compound features a cyclopentene ring substituted with a methoxybenzene group. Its structure can be represented as follows:

Where:

- represents the cyclopentene ring.

- is the oxygen atom connecting to the benzene ring.

- represent the benzene substituents.

Molecular Formula : C₉H₁₀O

Molecular Weight : Approximately 150.18 g/mol

Anticancer Activity

Recent studies have highlighted the potential of ((Cyclopent-3-EN-1-yloxy)methyl)benzene in anticancer applications. One significant mechanism involves the modulation of the Wnt signaling pathway , which is crucial in regulating cell growth and differentiation. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also shown promising results against various microbial strains, indicating potential use as an antibacterial agent. Its effectiveness appears to correlate with its structural properties, particularly the presence of the five-membered heterocycle.

Table 2: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Case Study 1: Breast Cancer Treatment

A case study conducted by Zhang et al. involved administering ((Cyclopent-3-EN-1-yloxy)methyl)benzene to MDA-MB-231 cells in vitro. The study observed a significant reduction in cell viability after 48 hours of treatment, supporting its role as a potential therapeutic agent in breast cancer management.

Case Study 2: Multidrug Resistance Reversal

Research by Corea et al. focused on the compound's ability to reverse multidrug resistance in cancer cells. The study demonstrated that treatment with ((Cyclopent-3-EN-1-yloxy)methyl)benzene increased the intracellular concentration of daunomycin, a chemotherapeutic agent, thereby enhancing its effectiveness against resistant cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.